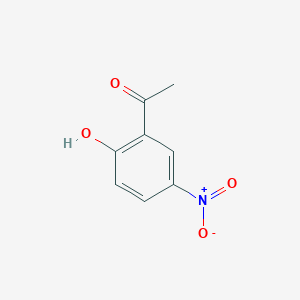

2'-Hydroxy-5'-nitroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxy-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCBPUWMGYOISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162865 | |

| Record name | 2'-Hydroxy-5'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-76-6 | |

| Record name | 1-(2-Hydroxy-5-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy-5'-nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxy-5'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-5'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXY-5'-NITROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAB9X531N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Hydroxy-5'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-Hydroxy-5'-nitroacetophenone, a valuable intermediate in organic synthesis and drug discovery. This document details the experimental protocol for its preparation via electrophilic aromatic substitution, along with a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the direct nitration of 2'-hydroxyacetophenone (B8834). This electrophilic aromatic substitution reaction utilizes a nitrating mixture of concentrated nitric and sulfuric acids. The hydroxyl (-OH) and acetyl (-COCH3) groups on the aromatic ring direct the incoming nitro group (-NO2) primarily to the position para to the hydroxyl group and meta to the acetyl group, yielding the desired 5'-nitro product.

Experimental Protocol: Nitration of 2'-Hydroxyacetophenone

Materials:

-

2'-Hydroxyacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Crushed Ice

-

Deionized Water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2'-hydroxyacetophenone in glacial acetic acid.

-

Cool the flask in an ice bath to maintain a low temperature (0-5 °C).

-

Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2'-hydroxyacetophenone while ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto a beaker filled with crushed ice and water with vigorous stirring.

-

A yellow solid precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

Characterization of this compound

The synthesized compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 100-104 °C | [2] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Phenolic -OH |

| ~8.6 | Doublet | 1H | Aromatic H-6' |

| ~8.2 | Doublet of Doublets | 1H | Aromatic H-4' |

| ~7.1 | Doublet | 1H | Aromatic H-3' |

| ~2.6 | Singlet | 3H | Acetyl -CH₃ |

The ¹³C NMR spectrum is used to identify the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~203 | Carbonyl C=O |

| ~163 | C-2' (attached to -OH) |

| ~141 | C-5' (attached to -NO₂) |

| ~129 | C-4' |

| ~126 | C-6' |

| ~120 | C-1' |

| ~119 | C-3' |

| ~26 | Acetyl -CH₃ |

The FT-IR spectrum helps in the identification of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H stretch (phenolic) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1650 | Strong | C=O stretch (acetyl) |

| 1580-1600 | Medium | Aromatic C=C stretch |

| ~1520 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1340 | Strong | Symmetric N-O stretch (nitro group) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 181 | High | [M]⁺ (Molecular ion) |

| 166 | High | [M - CH₃]⁺ |

| 136 | Medium | [M - NO₂]⁺ |

| 120 | Medium | [M - CH₃ - NO₂]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

Characterization Workflow

This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.

Caption: Characterization of this compound.

References

Physicochemical properties of 2'-Hydroxy-5'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-nitroacetophenone is an organic compound that serves as a significant building block in the synthesis of various chemical entities, including dyes, pharmaceuticals, and other organic intermediates.[1][2] Its molecular structure, featuring a hydroxyl group, a nitro group, and an acetophenone (B1666503) core, imparts a unique reactivity profile that is leveraged in diverse chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for their determination, and relevant synthesis and analysis workflows for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, characterization, and application in chemical synthesis and drug development.

| Property | Value | Reference |

| Molecular Formula | C8H7NO4 | [1][3][4] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| Melting Point | 100-104 °C | [1][3] |

| Boiling Point (Predicted) | 285.5 ± 25.0 °C | [1][3] |

| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 7.27 ± 0.22 | [1] |

| Solubility | Slightly soluble in Methanol (when heated). Insoluble in water. Soluble in alcohols, ethers, and other organic solvents. | [1] |

| Appearance | Yellow crystalline or powdered solid.[1] | [1] |

| CAS Number | 1450-76-6 | [1][3][4] |

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectral Data Type | Key Features | Reference |

| ¹³C NMR (in Chloroform-d) | Chemical shifts are available in spectral databases. | [5] |

| InChI | InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3 | [3][6] |

| SMILES | CC(=O)c1cc(ccc1O)--INVALID-LINK--=O | [7] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[8][9]

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can depress and broaden this range.[8]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a thermometer.[8][10]

-

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8][11]

-

Observation: The temperatures at which the solid first begins to melt and when it becomes completely liquid are recorded. This range is the melting point.[8][9]

Solubility Determination (HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the solubility of a compound.[12][13]

Principle: A saturated solution of the compound is prepared, and after separating the undissolved solid, the concentration of the dissolved compound in the supernatant is determined by HPLC analysis against a standard calibration curve.[13][14]

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a specific solvent (e.g., methanol, water) in a vial.[13]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time (e.g., several hours) to ensure equilibrium is reached.[13][14]

-

Phase Separation: The undissolved solid is separated from the liquid phase by centrifugation or filtration. This step is critical to prevent overestimation of solubility.[14][15]

-

Sample Analysis: The clear supernatant is carefully sampled, diluted if necessary, and injected into an HPLC system.[12][13]

-

Quantification: The concentration is calculated by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.[12]

Visualizations: Workflows and Pathways

Diagrams are provided below to illustrate key experimental and synthetic processes related to this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Standard analytical workflow for characterizing a chemical sample.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 1450-76-6 | Benchchem [benchchem.com]

- 3. This compound | 1450-76-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2 -Hydroxy-5 -nitroacetophenone 97 1450-76-6 [sigmaaldrich.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Analysis of 2'-Hydroxy-5'-nitroacetophenone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2'-Hydroxy-5'-nitroacetophenone, targeting researchers, scientists, and professionals in drug development. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The mass spectrometry data is based on experimental findings, while the NMR and IR data are predicted based on the chemical structure and data from analogous compounds due to the limited availability of complete experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are for a sample dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Ar-OH |

| ~8.6 | Doublet | 1H | Ar-H (H-6') |

| ~8.2 | Doublet of Doublets | 1H | Ar-H (H-4') |

| ~7.1 | Doublet | 1H | Ar-H (H-3') |

| 2.6 | Singlet | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~203 | C =O |

| ~162 | C -OH (C-2') |

| ~141 | C -NO₂ (C-5') |

| ~130 | Aromatic C H (C-4') |

| ~125 | Aromatic C H (C-6') |

| ~120 | Aromatic C -C=O (C-1') |

| ~119 | Aromatic C H (C-3') |

| ~26 | -COC H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3500-3200 | Broad | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| ~1650 | Strong | C=O stretch | Ketone (conjugated) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1520 | Strong | N-O asymmetric stretch | Nitro group |

| ~1340 | Strong | N-O symmetric stretch | Nitro group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 166 | High | [M-CH₃]⁺ |

| 120 | Medium | [M-NO₂-CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular structure.

Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.

-

Data Acquisition: The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set for the desired nucleus (¹H or ¹³C). Data collection is then initiated. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The resulting Free Induction Decay (FID) signal is Fourier-transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method): A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument: A high-resolution FTIR spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide. The KBr pellet containing the sample is placed in the sample holder. The infrared spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation from any impurities. The sample is vaporized in the GC and then enters the ion source of the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺). This high energy can also cause the molecular ion to fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Synthesis and Comparison of Hydroxy Nitroacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and comparative analysis of various isomers of hydroxy nitroacetophenone. These compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. This document details experimental protocols, presents comparative data in a structured format, and includes visualizations of synthetic workflows to aid researchers in their drug discovery and development endeavors.

Comparative Data of Hydroxy Nitroacetophenone Isomers

The following table summarizes key quantitative data for several isomers of hydroxy nitroacetophenone, facilitating a direct comparison of their physical properties and synthetic yields under various reported methods.

| Isomer Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |

| 2-Hydroxy-3-nitroacetophenone |  | C₈H₇NO₄ | 181.15 | 98.5-99.5[1] | 70-92.7[2][3] |

| 2-Hydroxy-4-nitroacetophenone |  | C₈H₇NO₄ | 181.15 | Not reported | 20-32[4] |

| 2-Hydroxy-5-nitroacetophenone |  | C₈H₇NO₄ | 181.15 | 100-104[5][6] | - |

| 3-Hydroxy-4-nitroacetophenone |  | C₈H₇NO₄ | 181.15 | Not reported | - |

| 4-Hydroxy-3-nitroacetophenone |  | C₈H₇NO₄ | 181.15 | 132-135[4][7] | 82[8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of various hydroxy nitroacetophenone isomers.

Synthesis of 2-Hydroxy-3-nitroacetophenone

There are two primary routes for the synthesis of this isomer:

Method A: Directional Hydroxylation of m-Nitroacetophenone [2]

This method represents a greener approach to the synthesis of 2-hydroxy-3-nitroacetophenone.

-

Materials: m-Nitroacetophenone, palladium acetate (B1210297), acetic acid, air.

-

Procedure:

-

Into a pressure kettle, add m-nitroacetophenone (163 g, 1 mol), palladium acetate (0.224 g, 0.001 mol), and 50% w/w acetic acid (326 g).

-

Pressurize the kettle to 1.0 MPa with air.

-

Raise the temperature to 70-75 °C and stir the reaction for 8 hours.

-

Monitor the reaction progress by HPLC or GC until the residual m-nitroacetophenone is less than 1.5%.

-

Cool the reaction mixture to 0 °C to precipitate the product.

-

Filter the solid and perform vacuum drying at 60-70 °C for 5 hours to obtain 2-hydroxy-3-nitroacetophenone.

-

Method B: Nitration of 2'-Hydroxyacetophenone (B8834) [1][9]

This is a classical approach involving the direct nitration of 2'-hydroxyacetophenone.

-

Materials: 2'-Hydroxyacetophenone, glacial acetic acid, nitric acid (specific gravity 1.40).

-

Procedure:

-

Dissolve 2-hydroxyacetophenone (B1195853) (10.0 g) in glacial acetic acid (60 ml).

-

Add nitric acid (10.4 ml) dropwise over 2 hours at room temperature.

-

Stir the mixture for 17 hours.

-

Pour the reaction mixture onto ice to precipitate the product, which will be a mixture of 3-nitro and 5-nitro isomers.

-

Collect the precipitate by filtration.

-

Separate the isomers using HPLC to obtain pure 2-hydroxy-3-nitroacetophenone.

-

Synthesis of 2-Hydroxy-4-nitroacetophenone

This isomer is synthesized via the Fries rearrangement of 3-nitrophenyl acetate.[4]

-

Materials: 3-Nitrophenyl acetate, aluminium chloride.

-

Procedure:

-

Heat a mixture of 3-nitrophenyl acetate and aluminium chloride at 125 °C in the absence of a solvent.

-

The reaction yields a mixture of products from which 2-hydroxy-4-nitroacetophenone can be isolated. Yields are reported to be in the range of 20-32%.[4]

-

Synthesis of 2-Hydroxy-5-nitroacetophenone

The synthesis of this isomer is typically achieved through the direct nitration of 2'-hydroxyacetophenone.

-

Materials: 2'-Hydroxyacetophenone, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cool the nitrating mixture in an ice bath.

-

Slowly add 2'-hydroxyacetophenone to the cooled nitrating mixture while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter, wash with cold water, and dry the solid to obtain 2-hydroxy-5-nitroacetophenone.

-

Synthesis of 3-Hydroxy-4-nitroacetophenone

Information on the direct synthesis of this isomer is limited in readily available literature. However, it can be conceptualized as a potential product from the nitration of 3-hydroxyacetophenone, though regioselectivity would be a key challenge to control.

Synthesis of 4-Hydroxy-3-nitroacetophenone[9]

This isomer is commonly synthesized by the nitration of p-hydroxyacetophenone.

-

Materials: p-Hydroxyacetophenone, sodium bisulfate monohydrate, sodium nitrite, wet silica (B1680970) gel, dichloromethane.

-

Procedure:

-

To a solution of p-hydroxyacetophenone in dichloromethane, add sodium bisulfate monohydrate, sodium nitrite, and wet silica gel.

-

Stir the reaction mixture at 20 °C for 180 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 4-hydroxy-3-nitroacetophenone.

-

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows for the synthesis of hydroxy nitroacetophenone isomers.

Caption: Synthetic routes to 2-Hydroxy-3-nitroacetophenone.

References

- 1. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]

- 2. quora.com [quora.com]

- 3. 2-Nitroacetophenone(577-59-3) IR Spectrum [chemicalbook.com]

- 4. vdoc.pub [vdoc.pub]

- 5. 2′-羟基-5′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2 -Hydroxy-5 -nitroacetophenone 97 1450-76-6 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2'-Hydroxyacetophenone(118-93-4) 1H NMR [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

A Technical Guide to 2'-Hydroxy-5'-nitroacetophenone as a Precursor for Chalcone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of chalcones using 2'-Hydroxy-5'-nitroacetophenone as a key precursor. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their broad range of pharmacological activities. This document details the synthetic protocols, presents key quantitative data, and visualizes the experimental workflow for the preparation of these valuable compounds.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a 2'-hydroxy group and a 5'-nitro group on one of the aromatic rings, as provided by the precursor this compound, can significantly influence the biological properties of the resulting chalcone (B49325) derivatives. These modifications are explored for their potential to enhance activities such as antimicrobial, anti-inflammatory, and anticancer effects. The primary method for the synthesis of these chalcones is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The synthesis of 2'-hydroxy-5'-nitro-substituted chalcones is predominantly achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of this compound with various substituted aromatic aldehydes in the presence of a base catalyst, typically potassium hydroxide (B78521) (KOH), in an alcoholic solvent.

General Experimental Protocol

A general method for the synthesis of 2'-hydroxy-5'-nitro chalcones is as follows:

-

Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol (B145695).

-

Catalyst Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (typically 20% w/v).

-

Reaction: The reaction mixture is stirred at room temperature for a period ranging from 24 to 36 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) solvent system.

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and acidified with a dilute aqueous solution of hydrochloric acid (10% v/v).

-

Purification: The precipitated solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield the purified chalcone.

This straightforward and efficient method provides satisfactory yields of the desired chalcone derivatives.[1]

Experimental Data

The following tables summarize the quantitative data for a series of synthesized 2'-hydroxy-5'-nitrochalcones, including their yields and physical properties, as well as their characteristic spectroscopic data.

Table 1: Synthesis Yields and Physical Properties of 2'-Hydroxy-5'-nitrochalcones

| Compound ID | R-group (Substituent on Benzaldehyde) | Yield (%) |

| 5a | 4-N,N-dimethylamine | 72 |

| 5b | 4-hydroxy | 65 |

| 5c | 4-chloro | 61 |

| 5d | 2-nitro | 58 |

Data sourced from Kumar et al., 2023.[1]

Table 2: Spectroscopic Data for this compound (Precursor)

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 12.0 (s, 1H, -OH), 8.6 (d, 1H), 8.3 (dd, 1H), 7.1 (d, 1H), 2.7 (s, 3H, -CH₃) |

| ¹³C NMR | Not explicitly found in search results. |

| IR (KBr) | ν (cm⁻¹): Not explicitly found in search results. |

Table 3: Spectroscopic Data for Synthesized 2'-Hydroxy-5'-nitrochalcones

| Compound ID | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (ν cm⁻¹) |

| 5a | 12.95 (2'-OH), 7.93-7.78 (α-H, β-H) | Not explicitly found in search results. | Not explicitly found in search results. |

| 5b | 12.89 (2'-OH), 7.85-7.75 (α-H, β-H) | Not explicitly found in search results. | Not explicitly found in search results. |

| 5c | 12.78 (2'-OH), 7.89-7.79 (α-H, β-H) | Not explicitly found in search results. | Not explicitly found in search results. |

| 5d | 12.71 (2'-OH), 7.91-7.75 (α-H, β-H) | Not explicitly found in search results. | Not explicitly found in search results. |

¹H NMR data indicates the presence of the characteristic 2'-hydroxyl proton at a downfield shift and the vinylic protons of the α,β-unsaturated system.[1]

Experimental Workflow and Logical Relationships

The synthesis and characterization of 2'-hydroxy-5'-nitrochalcones follow a logical and systematic workflow. This process begins with the selection of starting materials and proceeds through the chemical reaction, purification, and finally, structural elucidation and biological evaluation.

Biological Activities and Signaling Pathways

Chalcones derived from this compound have demonstrated promising biological activities, particularly as antibacterial and antibiofilm agents against multidrug-resistant pathogens.[1] The presence of hydroxyl and halogenated groups on the chalcone scaffold has been shown to enhance antimicrobial efficacy. While specific signaling pathway studies for these particular chalcones are not yet prevalent, the broader class of nitro-substituted chalcones is known to exert anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX).[2] Furthermore, hydroxychalcones are known to modulate key cellular signaling pathways, including the NF-κB and Nrf2 pathways, which are central to inflammation and antioxidant responses, respectively.[3]

The α,β-unsaturated ketone moiety in chalcones is a key structural feature responsible for their biological activity, acting as a Michael acceptor that can interact with biological nucleophiles. The electron-withdrawing nitro group and the electron-donating hydroxyl group on the A-ring of the chalcones synthesized from this compound likely play a significant role in modulating their reactivity and biological target interactions. Further investigation into the precise mechanisms and signaling pathways affected by these specific chalcone derivatives is a promising area for future research.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a diverse range of chalcone derivatives. The Claisen-Schmidt condensation provides an efficient and straightforward method for their preparation. The resulting 2'-hydroxy-5'-nitro-substituted chalcones exhibit significant biological potential, particularly as antimicrobial agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore this promising class of compounds further, with the aim of developing novel therapeutic agents. Future work should focus on expanding the library of these chalcones, conducting detailed structure-activity relationship studies, and elucidating the specific molecular mechanisms and signaling pathways underlying their biological effects.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2'-Hydroxy-5'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-5'-nitroacetophenone is a versatile synthetic intermediate characterized by a trifunctional aromatic scaffold. The interplay between the hydroxyl, acetyl, and nitro functional groups dictates its reactivity, making it a valuable building block in organic synthesis, particularly for the generation of heterocyclic compounds and biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of the nitro group in this compound, with a focus on its reduction to an amine, its influence on the reactivity of the adjacent functional groups, and its role in the biological activity of its derivatives. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a resource for researchers in synthetic chemistry and drug discovery.

Introduction

The reactivity of a substituted aromatic compound is profoundly influenced by the electronic nature of its substituents. In this compound, the nitro group, a potent electron-withdrawing group, plays a pivotal role in modulating the chemical behavior of the entire molecule. Its presence deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group's electronic effects extend to the ortho-hydroxyl and para-acetyl groups, influencing their acidity and reactivity. A key transformation of the nitro group is its reduction to an amino group, which dramatically alters the electronic properties of the molecule, converting a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group.[1] This conversion opens up a plethora of synthetic possibilities for creating diverse molecular architectures, including various chalcones and heterocyclic systems with significant pharmacological potential.

Core Reactivity of the Nitro Group

The primary and most synthetically useful reaction of the nitro group in this compound is its reduction to the corresponding amine, 2'-hydroxy-5'-aminoacetophenone. This transformation is a cornerstone for the synthesis of a wide array of derivatives.

Reduction of the Nitro Group

The conversion of the nitro group to an amine can be efficiently achieved through several methods, most commonly via catalytic hydrogenation or using dissolving metals in acidic media.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Preparation: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (B145695) or methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude 2'-hydroxy-5'-aminoacetophenone, which can be further purified by recrystallization.

Logical Relationship: Workflow for Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of this compound.

A classic method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and often used in industrial settings.

Experimental Protocol: Tin/HCl Reduction of this compound

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and granulated tin (Sn) metal (excess, typically 2-3 eq.).

-

Reaction: Add concentrated hydrochloric acid (HCl) portion-wise to the mixture. An exothermic reaction should commence.

-

Heating: After the initial exothermic reaction subsides, heat the mixture to reflux (around 100 °C) for a specified time (e.g., 1-2 hours) until the reaction is complete, as monitored by TLC.

-

Basification: Cool the reaction mixture and carefully add a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) until the solution is strongly basic, which will precipitate tin salts.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be purified by recrystallization.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Reduction of m-nitroacetophenone | 2 g m-nitroacetophenone, 4 g granulated tin, 40 ml 10% HCl, 85-95 °C, 2 hrs | m-aminoacetophenone | 74% | [2] |

| Reduction of m-nitroacetophenone | 1 g m-nitroacetophenone in 20 ml methanol, 5 g SnCl2·2H2O in 20 ml 10% HCl, 100 °C, 22 min (continuous flow) | m-aminoacetophenone | 100% | [3] |

| Hydrogenation of 4-nitroacetophenone | Rh/silica catalyst, 333 K, 4 barg H2 | 4-aminoacetophenone | ~94% | [4] |

Table 1: Quantitative Data for the Reduction of Nitroacetophenones

Influence of the Nitro Group on Other Functional Groups

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the acetyl and hydroxyl groups in this compound.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The acetyl group's α-protons are acidified by the electron-withdrawing effects of both the carbonyl and the nitro group. This enhanced acidity facilitates the formation of an enolate in the presence of a base, which can then react with an aldehyde in a Claisen-Schmidt condensation to form a chalcone. These chalcones are precursors to flavonoids and exhibit a wide range of biological activities.[5]

Experimental Protocol: Synthesis of a Chalcone from this compound

-

Reactant Mixture: In a flask, dissolve this compound (1.0 eq.) and a substituted benzaldehyde (B42025) (1.0 eq.) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred mixture.

-

Reaction: Continue stirring at room temperature for several hours (e.g., 2-24 hours). The progress of the reaction can be monitored by TLC.

-

Precipitation: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl. The precipitated solid is the crude chalcone.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

| Reactants | Conditions | Yield | Reference |

| This compound and p-anisaldehyde | Hydrochloric acid | Not specified | [5] |

| 4-nitroacetophenone and vanillin | NaOH 60% (w/v in H2O), RT, 24 h | 16.80% | [6] |

| 4-nitroacetophenone and veratraldehyde | NaOH 15% (w/v in ethanol), RT, 4 h | 75.83% | [6] |

| 2-nitroacetophenone and benzaldehyde | NaOH in water/ethanol, RT, 2 h | 72-73% | [7][8] |

| Hydroxyacetophenones and benzaldehydes | 50% KOH | 93-97% | [9] |

Table 2: Quantitative Data for Chalcone Synthesis

Logical Relationship: Workflow for Claisen-Schmidt Condensation

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

Navigating the Physicochemical Landscape of 2'-Hydroxy-5'-nitroacetophenone: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2'-Hydroxy-5'-nitroacetophenone (CAS No. 1450-76-6), a key intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering insights into its handling, formulation, and storage. While quantitative data for this specific molecule is not extensively available in published literature, this guide furnishes a framework for its physicochemical characterization based on available information and established scientific principles.

Physicochemical Properties

This compound, with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol , is a solid at room temperature with a melting point ranging from 100 to 104 °C.[1][2][3] Its chemical structure, featuring a phenolic hydroxyl group, a nitro group, and an acetophenone (B1666503) moiety, dictates its solubility and stability behavior.

| Property | Value | Reference |

| CAS Number | 1450-76-6 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 100-104 °C | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [4] |

Solubility Profile

Qualitative Solubility:

| Solvent | Solubility | Reference |

| Methanol | Slightly soluble, especially with heating | [1] |

For related nitrophenol compounds, solubility is generally higher in polar organic solvents such as ethanol (B145695) and acetone (B3395972) compared to water.[5][6] The hydrophobic nature of the benzene (B151609) ring in this compound likely limits its aqueous solubility.

Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile, the following equilibrium solubility method can be employed.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Specific stability data for this compound is not extensively documented. However, its structural motifs provide clues to its potential degradation pathways. The nitroaromatic ring suggests susceptibility to photodegradation, while the ester-like nature of the acetophenone and the phenolic hydroxyl group may be prone to hydrolysis and oxidation, respectively.

Forced degradation studies are crucial to understanding the intrinsic stability of the molecule.[7] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound under various stress conditions, based on ICH guidelines.

Objective: To evaluate the stability of the compound in acidic and basic conditions.

Procedure:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Maintain the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24 hours).

-

Neutralize the aliquots before analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Objective: To assess the impact of light exposure on the stability of the compound.

Procedure:

-

Expose a sample of the solid compound or a solution to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[8]

-

Maintain a control sample protected from light at the same temperature.

-

Analyze both the exposed and control samples at appropriate time intervals by a stability-indicating HPLC method.

Objective: To determine the effect of elevated temperatures on the compound's stability.

Procedure:

-

Place a sample of the solid compound in a controlled temperature oven (e.g., 80°C).

-

Withdraw samples at specified time points.

-

Analyze the samples using a stability-indicating HPLC method to assess for degradation. A study on the related compound p-hydroxy-m-nitro acetophenone showed decomposition starting around 100°C.[9]

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data is sparse, the provided protocols and theoretical considerations based on its chemical structure offer a robust framework for researchers to conduct their own detailed investigations. The establishment of a comprehensive physicochemical profile is paramount for the successful application of this compound in research and development. It is recommended that the compound be stored in a cool, dry, and dark environment to minimize potential degradation.

References

- 1. This compound | 1450-76-6 [chemicalbook.com]

- 2. 2 -Hydroxy-5 -nitroacetophenone 97 1450-76-6 [sigmaaldrich.com]

- 3. 2′-ヒドロキシ-5′-ニトロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmtech.com [pharmtech.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2'-Hydroxy-5'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Hydroxy-5'-nitroacetophenone, a versatile chemical intermediate. The document details its historical context, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as a platelet aggregation inhibitor and its antimicrobial and antioxidant properties. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, consolidating key data and experimental protocols to facilitate further investigation and application of this compound.

Introduction and Historical Context

This compound, a substituted acetophenone, belongs to a class of organic compounds that have been of interest to chemists since the 19th century with the advent of electrophilic aromatic substitution reactions. While a specific individual or date for the discovery of this compound is not well-documented in seminal literature, its synthesis is a logical extension of the extensive exploration of nitration reactions on aromatic ketones.[1] The presence of both a hydroxyl (-OH) and an acetyl (-COCH3) group on the benzene (B151609) ring makes it a useful scaffold for further chemical modifications. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. This substitution pattern makes the synthesis of the 5'-nitro isomer a predictable outcome of the direct nitration of 2'-hydroxyacetophenone (B8834).[2] Primarily, this compound has been utilized as a key intermediate in the synthesis of more complex molecules, including organic dyes, potential pharmaceutical agents, and explosives.[3] Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.

Physicochemical and Spectral Data

This compound is a yellow crystalline solid.[4] A summary of its key physicochemical and spectral properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H7NO4 | [5] |

| Molecular Weight | 181.15 g/mol | [5] |

| CAS Number | 1450-76-6 | [5] |

| Appearance | Yellow solid | [4] |

| Melting Point | 100-104 °C (lit.) | |

| Boiling Point | 285.5 ± 25.0 °C (Predicted) | [4] |

| Density | 1.380 ± 0.06 g/cm3 (Predicted) | [4] |

| Solubility | Slightly soluble in methanol (B129727) (with heating) | [3] |

Table 2: Spectral Data for this compound

| Technique | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR | Spectral data available, specific peak assignments require consultation of primary sources. | [6] |

| ¹³C NMR | Spectral data available, specific peak assignments require consultation of primary sources. | [7] |

| FTIR (KBr wafer) | Key functional group vibrations expected: O-H stretch, C=O stretch (ketone), N-O stretch (nitro group), aromatic C-H and C=C stretches. | [8][9] |

| Mass Spectrometry | Molecular Ion (M+) peak expected at m/z = 181. | [10] |

Synthesis and Characterization

The most common and direct method for the synthesis of this compound is the electrophilic nitration of 2'-hydroxyacetophenone.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration of 2'-hydroxyacetophenone

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.[2][3]

Materials:

-

2'-hydroxyacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Ethanol (for recrystallization)

-

Distilled Water

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-hydroxyacetophenone in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done with cooling.

-

Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 2'-hydroxyacetophenone, ensuring the reaction temperature does not exceed 10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain yellow crystals of this compound.

-

Characterization: Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry) to confirm its identity and purity.

Biological Activities and Potential Mechanisms of Action

While this compound is primarily known as a synthetic intermediate, some studies have suggested potential biological activities. The exact molecular mechanisms and signaling pathways for this specific compound are not yet well-elucidated. However, based on its structural similarity to other bioactive phenolic compounds and preliminary reports, its potential mechanisms of action can be hypothesized in the context of platelet aggregation, and antimicrobial and antioxidant effects.

Potential Inhibition of Platelet Aggregation

Some reports suggest that 2'-hydroxyacetophenone derivatives may act as potential inhibitors of platelet aggregation.[11] The aggregation of platelets is a complex process involving multiple signaling pathways that lead to platelet activation, shape change, and aggregation, ultimately forming a thrombus. A simplified, generalized pathway of platelet aggregation and potential points of inhibition are depicted below. Flavonoids and other phenolic compounds are known to interfere with these pathways.[12]

Caption: Generalized platelet aggregation pathway and hypothetical inhibition points.

Antioxidant and Antimicrobial Mechanisms

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells.

Caption: Proposed antioxidant mechanism of this compound.

The antimicrobial properties of phenolic compounds are often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymes, or chelate metal ions necessary for microbial growth.[13]

Caption: Potential antimicrobial mechanisms of action.

Conclusion and Future Directions

This compound is a valuable and readily accessible chemical intermediate with a foundation in the historical development of organic chemistry. This guide has provided a detailed overview of its properties, a representative synthesis protocol, and a summary of its known and potential biological activities. While its primary role has been in synthetic chemistry, the preliminary indications of its bioactivity warrant further investigation. Future research should focus on the detailed elucidation of its mechanisms of action in biological systems, particularly in platelet aggregation and as an antimicrobial and antioxidant agent. The synthesis of derivatives based on the this compound scaffold could also lead to the discovery of novel therapeutic agents. This comprehensive guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Hydroxy-5-nitroacetophenone 1450-76-6 [mingyuanchemical.com]

- 5. This compound | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Claisen-Schmidt Condensation using 2'-Hydroxy-5'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a robust and versatile base-catalyzed reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. Chalcones are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids and are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document provides a detailed experimental protocol for the synthesis of chalcones utilizing 2'-Hydroxy-5'-nitroacetophenone as the ketone component. The presence of the hydroxyl and nitro groups on the acetophenone (B1666503) ring influences the reactivity and imparts unique characteristics to the resulting chalcone (B49325) derivatives, making them valuable scaffolds for drug discovery and development.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation proceeds via an aldol (B89426) condensation mechanism. A strong base abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated system of the chalcone. The reaction is typically carried out in a polar solvent like ethanol (B145695) and is catalyzed by bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][2][3][4]

Experimental Protocols

This section details two primary methods for the synthesis of chalcones from this compound: a conventional solution-phase method and a solvent-free grinding method.

Protocol 1: Conventional Synthesis in Ethanolic NaOH

This protocol describes a standard and widely applicable method for the Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution (e.g., 10%)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 equivalent) in an appropriate volume of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (typically 10-40%) dropwise to the reaction mixture.[5] The amount of base can vary, but a common starting point is 2.5 equivalents.[6]

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can range from 4 to 24 hours, depending on the specific reactants.[5] Formation of a precipitate often indicates product formation.

-

Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.[7] Slowly acidify the mixture with dilute hydrochloric acid with constant stirring until the solution is acidic (pH ~2-3). This will cause the chalcone product to precipitate.

-

Purification: Collect the crude chalcone precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the washings are neutral.[7] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica (B1680970) gel.[8]

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly alternative reduces solvent waste and can often lead to shorter reaction times and high yields.[9]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Mortar and pestle

-

Spatula

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Reactant Mixture: In a porcelain mortar, combine this compound (1.0 equivalent), the substituted aromatic aldehyde (1.0 equivalent), and solid sodium hydroxide (1.0 equivalent).[8][9]

-

Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The reaction is often exothermic, and the mixture may turn into a paste or solid mass.[8]

-

Work-up: After grinding, add cold water to the mortar and continue to mix. Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Isolation and Purification: Scrape the solid product from the mortar and collect it by suction filtration. Wash the solid thoroughly with deionized water to remove any remaining base and salts.[9] The crude product can be purified by recrystallization from 95% ethanol.[9]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Claisen-Schmidt condensation of substituted acetophenones with various aromatic aldehydes under different conditions. While specific data for this compound is limited in the literature, the provided data for structurally similar compounds can serve as a valuable reference for optimizing reaction conditions.

Table 1: Reaction of 2'-Hydroxyacetophenone Derivatives with Substituted Benzaldehydes

| 2'-Hydroxyacetophenone Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / IPA | 4 h | Optimized | [7] |

| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [7] |

| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [7] |

| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [7] |

Table 2: Reaction of Nitro-Substituted Acetophenones with Substituted Benzaldehydes

| Nitro-Acetophenone Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 2-nitroacetophenone | 2-nitrobenzaldehyde | NaOH / Ethanol | 3 h | 90 | [10] |

| 2-nitroacetophenone | 3-nitrobenzaldehyde | NaOH / Ethanol | 3 h | 42 | [10] |

| 2-nitroacetophenone | 4-nitrobenzaldehyde | NaOH / Ethanol | 3 h | 81 | [10] |

| 4-methoxyacetophenone | 4-nitrobenzaldehyde | NaOH / Ethanol:Water | 1 h | 82 (aldol product) | [6] |

Visualizations

Reaction Mechanism

The following diagram illustrates the base-catalyzed mechanism of the Claisen-Schmidt condensation.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of chalcones.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2'-Hydroxy-5'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1] Their facile synthesis, structural diversity, and ability to coordinate with metal ions make them attractive scaffolds for the development of novel therapeutic agents. Schiff bases derived from substituted 2'-hydroxyacetophenones have demonstrated significant biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The presence of a nitro group, as in 2'-Hydroxy-5'-nitroacetophenone, can enhance the biological efficacy of the resulting Schiff base derivatives.

This document provides detailed protocols for the synthesis of Schiff bases from this compound and various primary amines. It also includes methodologies for their characterization and evaluation of their potential biological activities.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine, often under reflux in a suitable solvent and sometimes with an acid catalyst.

General Synthesis Protocol

A general and robust method for the synthesis of Schiff bases from this compound is outlined below. This protocol can be adapted for various primary amines, including aliphatic and aromatic monoamines and diamines.

Materials:

-

This compound

-

Primary amine (e.g., ethylenediamine, o-phenylenediamine, aniline (B41778) derivatives)

-

Ethanol (B145695) (absolute) or Methanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel, filter paper)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of hot ethanol.

-

In a separate beaker, dissolve the primary amine (1 equivalent for monoamines, 0.5 equivalents for diamines) in ethanol.

-

Add the ethanolic solution of the primary amine dropwise to the stirred solution of this compound.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]

-

Attach a condenser to the flask and reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid Schiff base product that precipitates out is collected by filtration using a Büchner funnel.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Dry the purified Schiff base in a desiccator or a vacuum oven.

-

Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Experimental Workflow for Schiff Base Synthesis

Caption: Workflow for the synthesis of Schiff bases from this compound.

Quantitative Data

The following tables summarize typical quantitative data for Schiff bases derived from substituted 2'-hydroxyacetophenones. Note that specific data for derivatives of this compound may vary and should be determined experimentally.

Table 1: Synthesis and Physicochemical Properties of Related Schiff Bases

| Precursor Aldehyde/Ketone | Amine | Solvent | Catalyst | Yield (%) | Melting Point (°C) | Reference |

| 2-hydroxy-5-chloro-3-nitroacetophenone | Isonicotinoyl hydrazide | Ethanol | - | 75 | 280 | [5] |

| 2-Hydroxy-3-nitro-5-methyl acetophenone | Aniline | Ethanol | H₂SO₄ | - | - | [6] |

| 2-hydroxyacetophenone | Benzylamine | Ethanol | - | 76.3 | - | [7] |

| 4-methyl acetophenone | Hydroxylamine hydrochloride | Ethanol | Acetic Acid | 51.38 | 217.6 | [4] |

| 2-hydroxyacetophenone | Furfurylamine | Ethanol | Acetic Acid | - | - | [8] |

Data for closely related compounds are provided as representative examples.

Table 2: Spectroscopic Data for a Representative Schiff Base (from 2-hydroxy-5-chloro-3-nitroacetophenone and isonicotinoyl hydrazide)[5]

| Spectral Data Type | Key Peaks/Shifts (δ ppm or cm⁻¹) | Assignment |

| ¹H NMR | 12.95 (s, 1H) | Phenolic OH |

| 11.34 (s, 1H) | Imino NH | |

| 9.05, 9.08 (d, 4H) | Isonicotine protons | |

| 8.15, 7.35 (m, 2H) | Phenyl protons | |

| 3.25 (s, 3H) | Methyl protons | |

| FT-IR | ~1610 cm⁻¹ | C=N (azomethine) stretch |

| ~3400-3200 cm⁻¹ | O-H and N-H stretch |

Biological Applications and Protocols

Schiff bases derived from this compound are expected to exhibit a range of biological activities, particularly antimicrobial and cytotoxic effects. The imine group and the presence of the nitro functionality are key contributors to these properties.

Antimicrobial Activity

Protocol: Disc Diffusion Assay [5][9]

This method is a standard preliminary test to evaluate the antimicrobial activity of synthesized compounds.

Materials:

-

Synthesized Schiff base

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient agar (B569324) (for bacteria) or Potato Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Dimethyl sulfoxide (B87167) (DMSO) (solvent)

-

Standard antibiotic and antifungal drugs (positive controls)

-

Incubator

Procedure:

-

Prepare sterile agar plates by pouring molten and cooled nutrient agar or potato dextrose agar into sterile Petri dishes and allowing them to solidify.

-

Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 1 mg/mL).

-

Prepare standardized microbial inoculums (e.g., 0.5 McFarland standard).

-

Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Impregnate sterile filter paper discs with a known concentration of the Schiff base solution.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Place a disc impregnated with DMSO as a negative control and a disc with a standard antimicrobial drug as a positive control.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity (Anticancer) Activity

Protocol: MTT Assay [6][7][10][11]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.

Materials:

-

Synthesized Schiff base

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Normal cell line (for selectivity assessment, e.g., Vero)

-

Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.